molecular formula C14H23NO4 B6272714 1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-7-carboxylic acid CAS No. 2386372-87-6

1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-7-carboxylic acid

Cat. No.: B6272714
CAS No.: 2386372-87-6
M. Wt: 269.34 g/mol
InChI Key: RUOYKZRNBVIPCW-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-7-carboxylic acid is a complex organic compound characterized by its spirocyclic structure. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The spirocyclic framework provides unique steric and electronic properties, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. This step ensures the protection of the amine group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the spirocyclic core.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sulfonates, bases (e.g., NaOH, KOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-7-carboxylic acid depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(tert-butoxy)carbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
  • (8S)-7-[(tert-butoxy)carbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid

Uniqueness

1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-7-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both Boc and carboxylic acid functionalities. This combination of features provides distinct steric and electronic properties, making it a valuable compound for various research applications.

Properties

CAS No.

2386372-87-6

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-8-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-4-6-14(15)7-5-10(9-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)

InChI Key

RUOYKZRNBVIPCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCC(C2)C(=O)O

Purity

0

Origin of Product

United States

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